Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate is a chemical compound characterized by its ethyl, chloroacetyl, and piperidinecarboxylate functional groups. It is commonly used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders . The molecular formula of this compound is C10H16ClNO3, and it has a molecular weight of 233.69 g/mol .
Preparation Methods
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate can be synthesized from ethyl 4-piperidinecarboxylate and chloroacetyl chloride . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Chemical Reactions Analysis
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form corresponding amides or thioesters.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide.
Scientific Research Applications
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.
Medicine: The compound is utilized in the development of drugs targeting central nervous system disorders.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity . The piperidine ring can interact with receptors in the central nervous system, influencing neurotransmission and neuronal signaling .
Comparison with Similar Compounds
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate can be compared with other similar compounds such as:
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate: This compound has a similar structure but with a chloroethyl group instead of a chloroacetyl group.
Ethyl 4-piperidinecarboxylate: This compound lacks the chloroacetyl group and is used as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its application in the synthesis of bioactive molecules targeting central nervous system disorders .
Properties
IUPAC Name |
ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHUOCAVXLYCAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353116 | |
Record name | ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318280-71-6 | |
Record name | ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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